![molecular formula C15H11ClF3NO4S B2674673 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine CAS No. 358675-61-3](/img/structure/B2674673.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

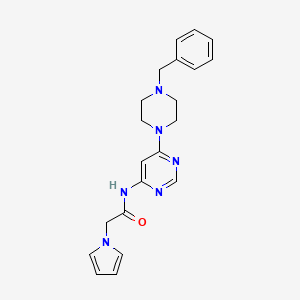

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine is a useful research compound. Its molecular formula is C15H11ClF3NO4S and its molecular weight is 393.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metal Ion Interactions

N-(phenylsulfonyl)glycine has been studied for its interactions with metal ions such as cadmium (Cd^2+) and zinc (Zn^2+). Investigations using techniques like dc polarography, pH-metric titrations, and ^1H NMR spectroscopy have shown that the presence of 2,2'-bipyridine as an additional ligand can lower the pKa of Cd^2+ -promoted deprotonation of the sulfonamide nitrogen. Moreover, it enables the Zn^2+ ion to substitute for the sulfonamide nitrogen-bound hydrogen of these ligands, a capability previously observed only with Cu^2+ ions (Gavioli et al., 1991).

Sewage Treatment Plant Dynamics

A study on the behavior of N-(phenylsulfonyl)-glycine (PSG) in a municipal sewage treatment plant revealed its presence in significant amounts, indicating its stability and persistence in such environments. This study was conducted by dissolving 10 g of PSG and analyzing its concentration throughout the treatment process. The results suggested microbial methylation of PSG, contributing to its transformation within the sewage treatment system (Krause & Schöler, 2000).

Aldose Reductase Inhibition

Research into N-[[(substituted amino)phenyl]sulfonyl]glycines as aldose reductase inhibitors for potential therapeutic applications has been conducted. These compounds were synthesized as analogues of simple (phenylsulfonyl)glycines with increased lipophilic character to enhance their inhibitory potential against aldose reductase, an enzyme implicated in diabetic complications. Among these, certain analogues demonstrated significantly potent inhibitory activity, indicating their potential in therapeutic interventions against conditions exacerbated by aldose reductase activity (Mayfield & Deruiter, 1987).

Crystal Engineering and Ligand Design

In crystal engineering, novel flexible multidentate ligands like N-[(3-carboxyphenyl)sulfonyl]glycine have been synthesized and utilized to form complexes with metal ions such as Cu^II and Mn^II. These complexes were studied for their structures, properties, and potential applications in materials science. The research demonstrated unique modes of water molecule association and provided insights into the design of new ligands for constructing metal-organic frameworks with specific properties (Ma et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4S/c16-13-7-6-10(8-12(13)15(17,18)19)20(9-14(21)22)25(23,24)11-4-2-1-3-5-11/h1-8H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLXPXUYOTXHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)

![7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2674595.png)

![2-[1-[2-(2-Methylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2674599.png)

![5-nitro-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2674600.png)

![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)